molecular formula C12H9NO3 B1601377 4-Hydroxy-6-phenylpicolinic acid CAS No. 78296-37-4

4-Hydroxy-6-phenylpicolinic acid

Cat. No.: B1601377
CAS No.: 78296-37-4
M. Wt: 215.2 g/mol
InChI Key: JHTPXNBDZWVZGK-UHFFFAOYSA-N
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Description

4-Hydroxy-6-phenylpicolinic acid is a substituted picolinic acid derivative characterized by a pyridine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a phenyl substituent at position 4. This trifunctional structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research.

Properties

CAS No.

78296-37-4

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

4-oxo-6-phenyl-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C12H9NO3/c14-9-6-10(8-4-2-1-3-5-8)13-11(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16)

InChI Key

JHTPXNBDZWVZGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenyl Derivatives at Position 6

Compounds with substituted phenyl groups at the pyridine's 6-position demonstrate how electronic and steric effects influence reactivity and bioactivity.

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(4-Fluorophenyl)picolinic acid 4-F-C₆H₄ 863704-60-3 C₁₂H₈FNO₂ 217.20 Enhanced metabolic stability due to fluorine’s electronegativity; used in kinase inhibitor synthesis
6-(4-Trifluoromethylphenyl)picolinic acid 4-CF₃-C₆H₄ 924817-68-5 C₁₃H₈F₃NO₂ 267.20 Increased lipophilicity; potential agrochemical applications
6-(4-Methoxyphenyl)picolinic acid 4-OCH₃-C₆H₄ Not provided C₁₃H₁₁NO₃ 229.23 Improved solubility; intermediates in drug discovery
This compound C₆H₅ Not provided C₁₂H₉NO₃ 215.20 Hydroxyl group enhances hydrogen-bonding capacity; under study for metal chelation

Key Findings :

  • Fluorine and Trifluoromethyl Groups : These electron-withdrawing substituents (e.g., in 6-(4-Fluorophenyl) and 6-(4-Trifluoromethylphenyl) analogs) increase electrophilicity and resistance to oxidative metabolism, enhancing drug-like properties .
  • Methoxy Group : The 4-methoxy substituent improves aqueous solubility, making it advantageous for formulations requiring higher bioavailability .
  • Hydroxyl Group : The 4-hydroxy group in the target compound may facilitate metal coordination, relevant in catalysis or chelation-based therapeutics .

Substitutions on the Pyridine Ring

Variations at positions 4 and 6 highlight the impact of functional group diversity:

Compound Name Position 4 Substituent Position 6 Substituent CAS Number Key Differences from Target Compound
4-Chloropicolinic acid Cl H 5470-22-4 Chlorine increases acidity (pKa ~1.5); used in herbicide synthesis
4-Amino-6-methylpicolinic acid NH₂ CH₃ 1092299-41-6 Amino group enables nucleophilic reactions; methyl enhances steric bulk
5-(Hydroxymethyl)picolinic acid CH₂OH H 39977-41-8 Hydroxymethyl at position 5 modifies solubility and polymer compatibility

Key Findings :

  • Chlorine vs. Hydroxyl : Chlorine at position 4 (4-Chloropicolinic acid) lowers pKa compared to the hydroxyl group, altering solubility and reactivity in synthetic pathways .
  • Amino vs. Hydroxyl: The amino group in 4-Amino-6-methylpicolinic acid provides a site for covalent modifications (e.g., amide coupling), unlike the hydroxyl group’s hydrogen-bonding role .

Research and Application Trends

  • Pharmaceuticals : Fluorinated analogs (e.g., 6-(4-Fluorophenyl)) are prioritized in kinase inhibitor development due to enhanced target binding and stability .
  • Agrochemicals : Trifluoromethyl-substituted derivatives exhibit pest resistance, leveraging their hydrophobic interactions .
  • Materials Science: Hydroxyl and amino variants are explored for metal-organic frameworks (MOFs) and polymer precursors .

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